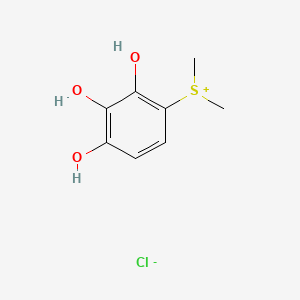
Dimethyl(2,3,4-trihydroxyphenyl)sulfanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(2,3,4-trihydroxyphenyl)sulfanium chloride is an organosulfur compound that features a sulfonium ion with three organic substituents attached to sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(2,3,4-trihydroxyphenyl)sulfanium chloride can be synthesized through the reaction of thioethers with alkyl halides. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide, which can then be converted to the desired sulfonium chloride compound . The reaction typically proceeds via a nucleophilic substitution mechanism (S_N2), where the iodide acts as the leaving group .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include dimethyl sulfide, iodomethane, and other alkyl halides .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2,3,4-trihydroxyphenyl)sulfanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to thioethers.
Substitution: Nucleophilic substitution reactions are common, where the sulfonium ion acts as an electrophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl(2,3,4-trihydroxyphenyl)sulfanium chloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor for sulfur ylides, which are valuable in carbon-carbon bond-forming reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Dimethyl(2,3,4-trihydroxyphenyl)sulfanium chloride exerts its effects involves the formation of sulfur ylides. These ylides act as nucleophiles and participate in various chemical reactions, including cycloaddition and substitution reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsulfonium iodide: A similar sulfonium compound with three methyl groups attached to sulfur.
Dimethylsulfoniopropionate (DMSP): A naturally occurring sulfonium compound found in marine phytoplankton and seaweeds.
Uniqueness
Dimethyl(2,3,4-trihydroxyphenyl)sulfanium chloride is unique due to the presence of the 2,3,4-trihydroxyphenyl group, which imparts distinct chemical properties and reactivity compared to other sulfonium compounds .
Properties
CAS No. |
64579-21-1 |
|---|---|
Molecular Formula |
C8H11ClO3S |
Molecular Weight |
222.69 g/mol |
IUPAC Name |
dimethyl-(2,3,4-trihydroxyphenyl)sulfanium;chloride |
InChI |
InChI=1S/C8H10O3S.ClH/c1-12(2)6-4-3-5(9)7(10)8(6)11;/h3-4H,1-2H3,(H2-,9,10,11);1H |
InChI Key |
GUPRBLHUEXALMT-UHFFFAOYSA-N |
Canonical SMILES |
C[S+](C)C1=C(C(=C(C=C1)O)O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





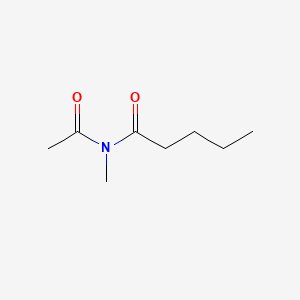
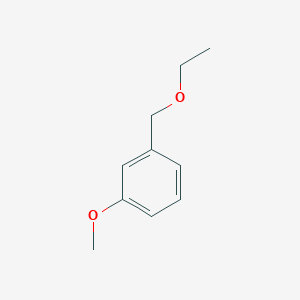
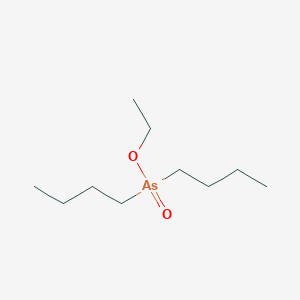
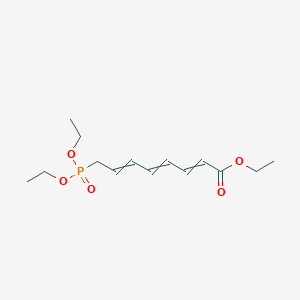
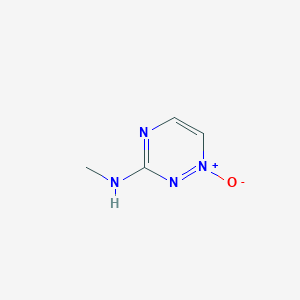

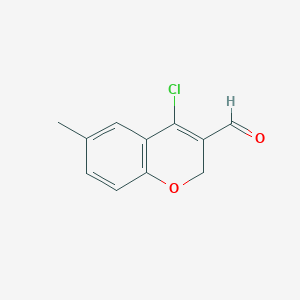
![(2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one](/img/structure/B14488685.png)
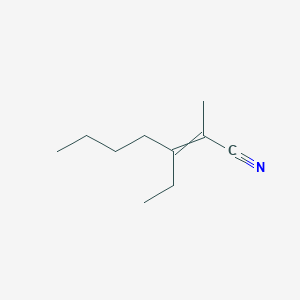
![2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine](/img/structure/B14488702.png)
![(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid](/img/structure/B14488707.png)
